molecular formula C6H3BrClN3 B125190 3-Bromo-8-chloroimidazo[1,2-A]pyrazine CAS No. 143591-61-1

3-Bromo-8-chloroimidazo[1,2-A]pyrazine

Cat. No. B125190
M. Wt: 232.46 g/mol
InChI Key: MCEGPQSPRNOFMG-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroimidazo[1,2-A]pyrazine (BCIP) is an organic compound composed of a nitrogen-containing heterocycle, three bromine atoms, and one chlorine atom. This compound is of interest to scientists due to its unique properties and potential applications. In particular, BCIP has been studied for its use in organic synthesis, as a catalyst for chemical reactions, and for its potential as a medicinal agent.

Scientific Research Applications

Chemical Synthesis and Process Development

3-Aminoimidazo[1,2-a]pyrazine, a related compound to 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, is a crucial scaffold in many drugs and can be synthesized through a Groebke–Blackburn–Bienaymé cyclisation. This process has been scaled up, yielding high purity products, which could suggest similar potential for the synthesis of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine derivatives (Baenziger, Durantie, & Mathes, 2017).

Synthesis of Derivatives and Analogues

Various methodologies have been developed for the synthesis of imidazo[1,2-a]pyrazines and their derivatives. For instance, a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines was developed, which could be relevant for the synthesis of similar 3-Bromo-8-chloroimidazo[1,2-A]pyrazine derivatives (Raymond et al., 2010).

Potential as Kinase Inhibitors

A synthesis method for 3,8-diaminoimidazo[1,2-a]pyrazines, which bear resemblance to 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, was developed for potential use as protein kinase inhibitors. This highlights the possible application of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine in medicinal chemistry (Guasconi et al., 2011).

Applications in Catalysis

Pyrazine-bridged diimidazolium salts, which can be synthesized using imidazole derivatives similar to 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, have shown utility in palladium-catalyzed Heck-type coupling reactions. This suggests potential catalytic applications for 3-Bromo-8-chloroimidazo[1,2-A]pyrazine derivatives (Jahnke et al., 2009).

Antimicrobial Activity

Some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, structurally related to 3-Bromo-8-chloroimidazo[1,2-A]pyrazine, have been synthesized and evaluated for antimicrobial activity. This suggests a potential avenue for exploring the antimicrobial properties of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine derivatives (Jyothi & Madhavi, 2019).

Optoelectronic Applications

Pyrazine derivatives have been employed in the synthesis of organic optoelectronic materials, indicating potential applications of 3-Bromo-8-chloroimidazo[1,2-A]pyrazine in this field (Meti et al., 2017).

properties

IUPAC Name

3-bromo-8-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-10-6-5(8)9-1-2-11(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGPQSPRNOFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434938
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-chloroimidazo[1,2-A]pyrazine

CAS RN

143591-61-1
Record name 3-BROMO-8-CHLOROIMIDAZO[1,2-A]PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A cooled (0° C.) suspension of 8-chloroimidazo[1,2-a]pyrazine (18.6 g, 0.12 mol) and sodium acetate (29.8 g, 0.36 mol) in methanol (125 ml, pre-saturated with solid potassium bromide) was treated with bromine (6.5 ml, 0.13 mol) added dropwise over 5 min. After stirring for 10 min thin-layer chromatography indicated no starting material. Solid sodium sulphite (15.3 g, 0.12 mol) was then added to the slurry and stirring continued for 10 min. The mixture was then treated with saturated aqueous sodium hydrogencarbonate (650 ml) added in portions. This mixture was extracted with dichloromethane (2×350 ml). The organics were combined, dried over anhydrous magnesium sulphate, filtered and concentrated to afford 3-bromo-8-chloroimidazo[1,2-a]pyrazine as a cream-coloured solid: δH (400 MHz, CDCl3) 7.82 (1H, d, J 4.5), 7.83 (1H, s), 8.05 (1H, d, J 4.6). This solid was suspended in 1:1 dichloromethane/methanol (160 ml) and treated with solid sodium methoxide (9.8 g, 0.18 mol). The resulting mixture was then stirred at 40° C. for 2 h. The reaction was cooled, diluted with water (750 ml) then extracted with dichloromethane (600 ml). The organics were dried over anhydrous magnesium sulphate, filtered and concentrated to give 3-bromo-8-methoxyimidazo[1,2-a]pyrazine as a white solid (24.5 g, 89% over 2 steps): δH (360 MHz, DMSO) 4.06 (3H, s), 7.57 (1H, d, J 4.5), 7.81 (1H, s), 8.03 (1H, d, J 4.5).
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18.6 g
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29.8 g
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125 mL
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15.3 g
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650 mL
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Synthesis routes and methods III

Procedure details

To a solution of 8-chloro-imidazo[1,2-a]pyrazine (1.53 g, 0.01 mol) in DCM (30 mL) is added N-bromosuccinimide (1.78 g, 0.01 mol) and the reaction is stirred at room temperature for 2 h. After this time the solution is washed with saturated aqueous solution of Na2CO3 (2×20 mL), dried (MgSO4), filtered and concentrated in vacuo to give 3-bromo-8-chloro-imidazo[1,2-a]pyrazine (2.11 g, 96%).
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1.53 g
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1.78 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JR Sayer - 2013 - discovery.ucl.ac.uk
Helicobacter pylori are gram negative bacteria that colonise in the human stomach causing illnesses such as peptide ulcers and various cancers. Through targeting a component of …
Number of citations: 3 discovery.ucl.ac.uk
DB Belanger, PJ Curran, A Hruza, J Voigt… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis and structure–activity relationships (SAR) of novel, potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors are described. The X-ray crystal structure of imidazo[1,2-a…
Number of citations: 71 www.sciencedirect.com
C Patinote, NB Karroum, G Moarbess… - European journal of …, 2017 - Elsevier
The transcription nuclear factor NF-κB plays a pivotal role in chronic and acute inflammatory diseases. Among the several and diverse strategies for inhibiting NF-κB, one of the most …
Number of citations: 31 www.sciencedirect.com
C Patinote, C Deleuze-Masquéfa, KH Kaddour… - European Journal of …, 2021 - Elsevier
The malignant transformation of melanocytes causes several thousand deaths each year, making melanoma an important public health concern. Melanoma is the most aggressive skin …
Number of citations: 10 www.sciencedirect.com
JM Bartolomé-Nebreda, F Delgado… - Journal of Medicinal …, 2014 - ACS Publications
We report the discovery of a series of imidazo[1,2-a]pyrazine derivatives as novel inhibitors of phosphodiesterase 10A (PDE10A). In a high-throughput screening campaign we identified …
Number of citations: 43 pubs.acs.org
J Bouton, L Maes, I Karalic, G Caljon… - European Journal of …, 2021 - Elsevier
The kinetoplastid parasites Trypanosoma brucei, Trypanosoma cruzi and Leishmania spp. are the causative agents of neglected tropical diseases with a serious burden in several parts …
Number of citations: 11 www.sciencedirect.com
R Garamvoelgyi, J Dobos, A Sipos, S Boros… - European Journal of …, 2016 - Elsevier
Melanoma is an aggressive form of skin cancer and it is generally associated with poor prognosis in patients with late-stage disease. Due to the increasing occurrence of melanoma, …
Number of citations: 37 www.sciencedirect.com

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